

Synthesis of 3-(Pyridin-3-yl)benzoic Acid Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **3-(pyridin-3-yl)benzoic acid** and its derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its prevalence in a variety of biologically active molecules, including potential anticancer and antibacterial agents. The core structure, featuring a pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents.

The primary synthetic strategy highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. This protocol will detail the synthesis of the parent compound, **3-(pyridin-3-yl)benzoic acid**, and provide a framework for the synthesis of its derivatives.

Data Presentation

Physicochemical Properties of 3-(Pyridin-3-yl)benzoic acid

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	--INVALID-LINK--
Molecular Weight	199.21 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--
Storage	Sealed in dry, room temperature	--INVALID-LINK--

Anticancer Activity of 3-(Pyridin-3-yl)benzoic Acid Derivatives

Compound	Cell Line	Activity (IC ₅₀)	Reference
3-[(6-(4-chlorophenylamino)pyridazin-3-yl)amino]benzoic acid	HT-29 (Colon Cancer)	15.3 μM	--INVALID-LINK--[1]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative	MCF-7 (Breast Cancer)	18.7 μM	--INVALID-LINK--[2]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid derivative	HeLa (Cervical Cancer)	17.84 μM	--INVALID-LINK--[2]
3,6-diphenyl-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative	K562 (Leukemia)	15 μM	--INVALID-LINK--[2]
3-Benzoyloxy (17E)-pycolinilidene derivative 9	MDA-MB-231 (Breast Cancer)	0.96 μM	--INVALID-LINK--[7]

Antibacterial Activity of 3-(Pyridin-3-yl)benzoic Acid Derivatives

Compound Class	Bacterial Strain	Activity (MIC)	Reference
3-(pyridin-3-yl)-2-oxazolidinone derivatives	S. aureus	32–64 µg/mL	--INVALID-LINK--[8]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC	Proteus mirabilis	16 µg/mL	--INVALID-LINK--[6]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative IIC	Klebsiella pneumoniae	64 µg/mL	--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-3-yl)benzoic acid via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of **3-(pyridin-3-yl)benzoic acid** from 3-bromobenzoic acid and pyridine-3-boronic acid using a palladium catalyst.

Materials:

- 3-Bromobenzoic acid
- Pyridine-3-boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane

- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a round-bottom flask, add 3-bromobenzoic acid (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and triphenylphosphine (0.08 equiv).
- Add palladium(II) acetate (0.02 equiv) to the flask.
- Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
- Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

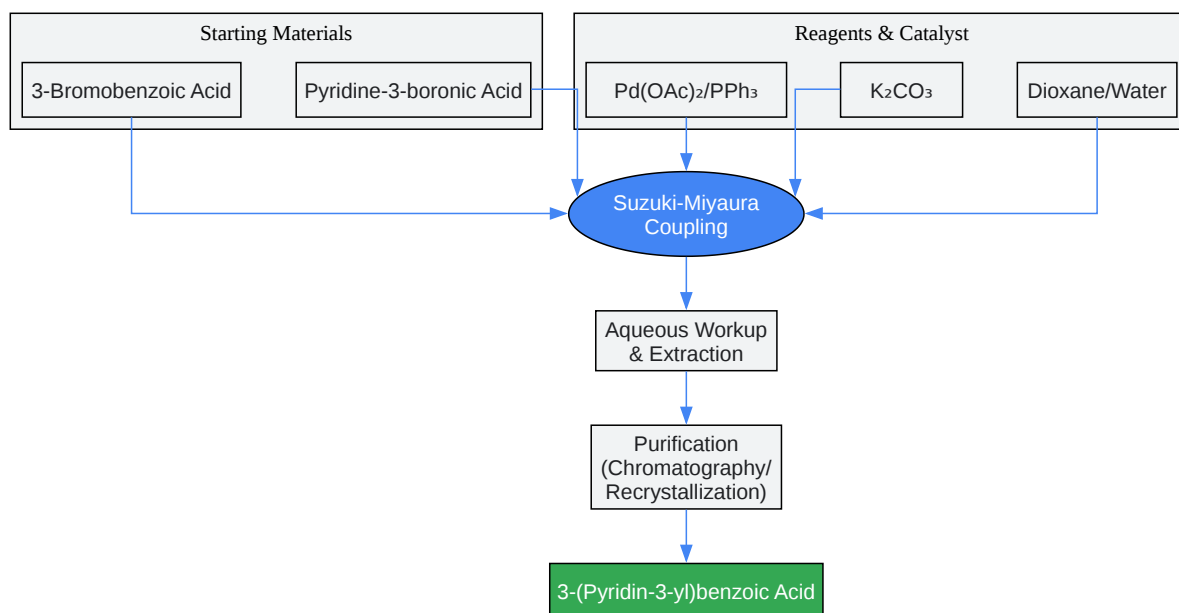
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **3-(pyridin-3-yl)benzoic acid**.

Expected Characterization Data (for analogous compounds):

- ^1H NMR (DMSO- d_6): δ 13.34 (s, 1H, COOH), 7.55-7.90 (m, 4H, Ar-H), and pyridine protons.
- ^{13}C NMR (DMSO- d_6): δ 166.54 (C=O), and aromatic carbons in the range of 128-140 ppm.

Visualizations

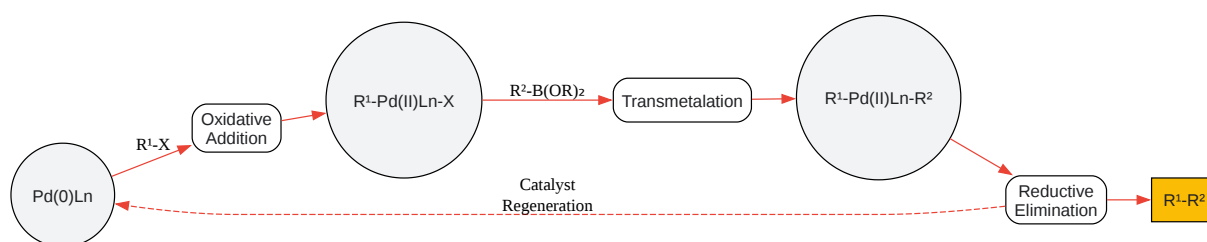
Synthetic Workflow for 3-(Pyridin-3-yl)benzoic acid



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Caption: Synthetic workflow for **3-(Pyridin-3-yl)benzoic acid**.

General Mechanism of Suzuki-Miyaura Coupling

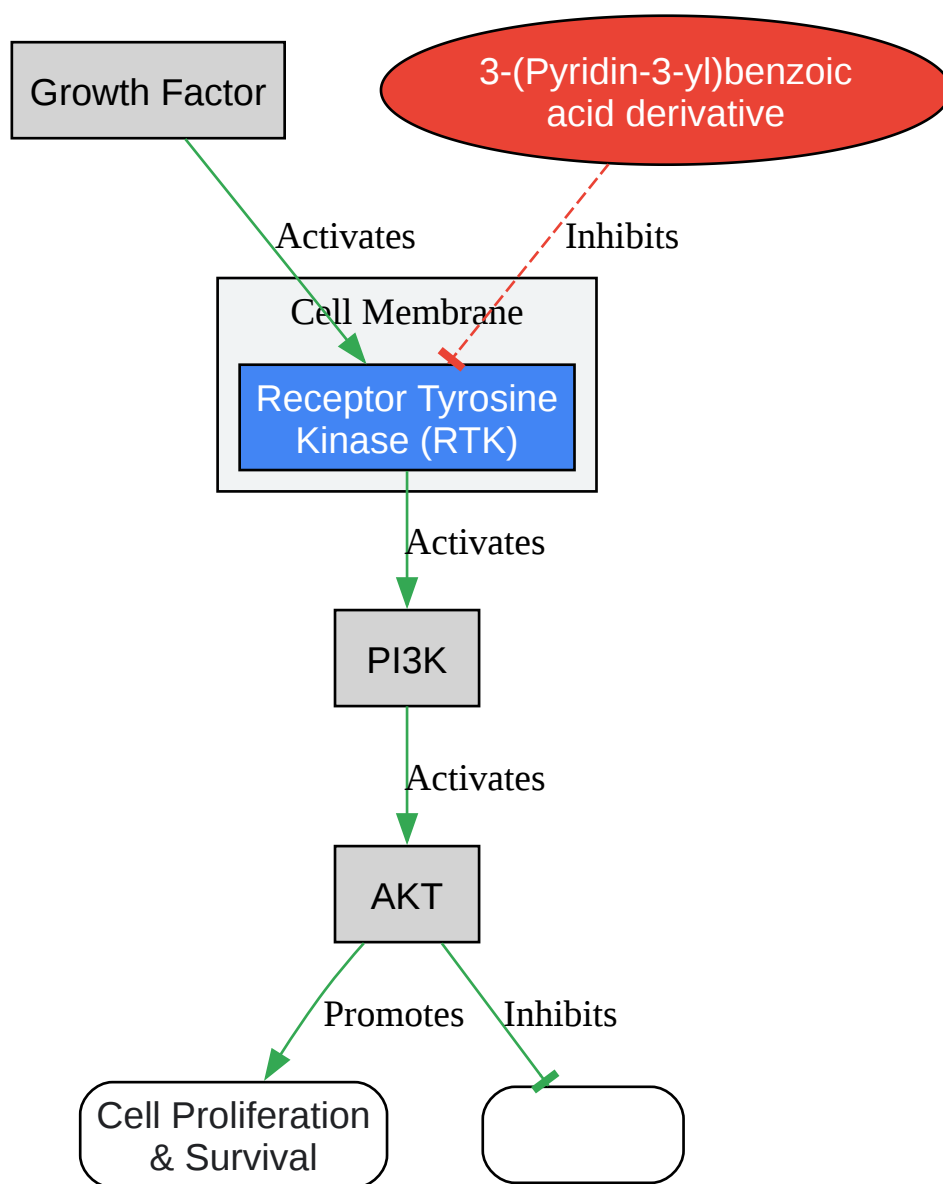


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Anticancer Mechanism of Action (Hypothetical Pathway)

Many small molecule inhibitors target protein kinases involved in cancer cell signaling. While the specific target for **3-(pyridin-3-yl)benzoic acid** derivatives is not definitively established in the provided search results, a common mechanism involves the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival pathways like the PI3K/AKT pathway.



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Caption: Hypothetical inhibition of an RTK signaling pathway by a **3-(pyridin-3-yl)benzoic acid** derivative.

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